molecular formula C17H21N3O4S B1582756 N-Biotinyl-4-aminobenzoic acid CAS No. 6929-40-4

N-Biotinyl-4-aminobenzoic acid

Cat. No.: B1582756
CAS No.: 6929-40-4
M. Wt: 363.4 g/mol
InChI Key: PVMDAMXGKHIMSQ-YDHLFZDLSA-N
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Description

Contextual Significance as a Biotin (B1667282) Derivative in Enzymatic Studies

The primary significance of N-Biotinyl-4-aminobenzoic acid in enzymatic studies lies in its role as a specific substrate for the enzyme biotinidase. sigmaaldrich.comwikigenes.orgscientificlabs.co.uk Biotinidase is a crucial enzyme responsible for the recycling of biotin in the body. It cleaves biotin from biocytin (B1667093) (biotin-L-lysine) and other biotinylated proteins, making the vitamin available for reuse by carboxylases, which are essential for various metabolic pathways.

In a laboratory setting, this compound serves as an artificial substrate, or a biocytin analogue, for biotinidase. researchgate.net The enzymatic action of biotinidase hydrolyzes the amide bond between the biotin and the 4-aminobenzoic acid (PABA) moieties. nih.govcaymanchem.com This reaction releases free PABA, which can then be easily quantified using a colorimetric reaction. nih.govcaymanchem.com The amount of PABA released is directly proportional to the biotinidase activity in the sample. nih.gov

This principle forms the basis of a widely used colorimetric assay for determining biotinidase activity in biological samples like serum or dried blood spots. researchgate.netnih.gov The assay is fundamental in diagnosing biotinidase deficiency, an autosomal recessive metabolic disorder. nih.gov If biotinidase is absent or inactive, no PABA is released, and therefore no color develops in the assay. nih.gov

Beyond its use as a substrate, derivatives of this compound have been synthesized and studied as competitive inhibitors of human biotinidase, aiding in the investigation of the enzyme's kinetics and active site. nih.gov The inherent affinity of the biotin portion for proteins like avidin (B1170675) also allows the compound to be used in broader bioconjugation and labeling applications, consistent with the principles of avidin-biotin technology. ontosight.ai

Historical Development of its Research Applications

The main research application of this compound is inextricably linked to the development of newborn screening programs for biotinidase deficiency. Biotinidase deficiency was identified as the underlying cause of late-onset multiple carboxylase deficiency in the early 1980s. Following this discovery, the need for a simple, cost-effective, and reliable method for mass screening of newborns became apparent to prevent the severe neurological and cutaneous symptoms associated with the untreated disorder. nih.gov

The development of a colorimetric assay using this compound was a significant breakthrough. wikigenes.orgnih.gov This synthetic substrate allowed for the creation of a qualitative and quantitative test that could be performed on dried blood spots collected from infants. researchgate.net The assay's convenience and reliability were instrumental in the inclusion of biotinidase deficiency in newborn screening panels worldwide, which began in the United States in 1984. nih.gov

Initially, the artificial substrate was not commercially available and had to be synthesized by individual laboratories, which presented a challenge for the widespread adoption of the screening test. mdpi.com Over time, commercial availability improved, facilitating the global expansion of newborn screening for this disorder. The use of this compound allowed for the identification of thousands of infants with profound or partial biotinidase deficiency, enabling early treatment with biotin supplementation and preventing the devastating consequences of the disease. nih.gov The success of this application has cemented the compound's role as a crucial diagnostic tool in preventive medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219348
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-40-4
Record name N-Biotinyl-4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

N Biotinyl 4 Aminobenzoic Acid As a Substrate for Biotinidase Activity Determination

Enzymatic Hydrolysis Mechanism and Biotinidase Catalysis

Biotinidase catalyzes the hydrolysis of the amide bond in N-Biotinyl-4-aminobenzoic acid, releasing biotin (B1667282) and 4-aminobenzoic acid (PABA). iris-biotech.defrontiersin.orgsmolecule.com This enzymatic reaction mimics the natural function of biotinidase, which is to cleave biotin from biocytin (B1667093) (Nε-biotinyllysine) and biotinylated peptides derived from the breakdown of carboxylases. wikipedia.org The liberated PABA can then be quantified through various detection methods, providing a measure of the biotinidase activity in a given sample. iris-biotech.decaymanchem.com The catalytic efficiency of biotinidase is vital for maintaining the body's pool of free biotin, which is essential for numerous metabolic processes. smolecule.com

The enzymatic process is a cornerstone for diagnosing biotinidase deficiency, a condition that, if untreated, can lead to severe neurological and cutaneous symptoms. nih.gov The reaction is typically performed under controlled pH and temperature conditions to ensure optimal enzyme activity. nih.govnih.gov For instance, a common procedure involves incubating serum with N-biotinyl-p-aminobenzoate at a pH of 6.0. nih.gov

Methodological Advancements in Biotinidase Activity Assays

The fundamental principle of using this compound as a substrate has been adapted into a variety of assay formats, each with its own set of advantages and applications.

Colorimetric Detection Strategies

Colorimetric assays are the most widely used methods for determining biotinidase activity. acs.orgnih.gov These assays are based on the detection of the PABA released from the enzymatic hydrolysis of this compound. caymanchem.com A classic and commonly employed method is the one reported by Heard et al., where the liberated PABA undergoes a diazotization reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a purple-colored azo dye. frontiersin.orgnih.govresearchgate.net The intensity of the color, which is directly proportional to the amount of PABA produced and thus to the biotinidase activity, is measured spectrophotometrically, typically at a wavelength of 540 nm or 546 nm. caymanchem.comnih.govbertin-bioreagent.com

These colorimetric methods have been adapted for various sample types, including serum and dried blood spots, making them suitable for newborn screening programs. frontiersin.orgnih.gov While robust, these assays can be susceptible to interference from other aromatic amines and high chloride concentrations, which can lead to false-positive results. nih.govnih.gov

Fluorometric Assay Development and Refinements

Fluorometric assays offer a more sensitive alternative to colorimetric methods. researchgate.net These assays often utilize different substrates, such as biotinyl-6-aminoquinoline, which, upon enzymatic cleavage, releases a fluorescent product. nih.govnih.gov The fluorescence signal is then measured, providing a highly sensitive quantification of biotinidase activity.

Another approach involves the use of europium-labeled biotinidase substrates in combination with a solid-phase immunoassay. revvity.com In this time-resolved immunofluorescence assay, biotinidase cleaves the europium-labeled biotin, and the subsequent signal is measured, offering a quantitative assessment of enzyme activity. revvity.com These methods are particularly advantageous for high-throughput screening applications due to their sensitivity and potential for automation. revvity.com

Chromatographic and Spectrometric Approaches (e.g., HPLC, LC-MS)

To overcome the specificity issues associated with colorimetric assays, chromatographic methods have been developed. High-performance liquid chromatography (HPLC) with fluorescent detection offers a highly accurate and precise method for quantifying the PABA produced in the enzymatic reaction. researchgate.netnih.gov In this approach, the reaction mixture is directly injected into the HPLC system, separating PABA from other potential interfering substances before its quantification. nih.govnih.gov This method has been shown to be linear over a wide range of concentrations and is less susceptible to interference from hemolysis, icterus, or lipemia in the sample. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an even more specific and sensitive method for the determination of biotinidase activity. acs.orgnih.govsynnovis.co.uk This technique involves the direct measurement of the PABA product after a simple extraction step from the assay mixture, often from a dried blood spot. acs.orgnih.gov LC-MS/MS is considered a gold standard for quantitative analysis due to its high selectivity and accuracy, making it an excellent confirmatory test for positive results from initial screening methods. nih.govsynnovis.co.uk

Microplate-Based and High-Throughput Screening Formats

The need for efficient and large-scale testing, particularly in newborn screening programs, has driven the development of microplate-based assays. nih.govacs.org These formats allow for the simultaneous analysis of numerous samples, significantly increasing throughput. acs.orgnih.gov Both colorimetric and fluorometric assays have been successfully adapted to 96-well microplate formats. acs.orgnih.gov

These high-throughput screening (HTS) formats are often automated, further enhancing efficiency and reducing the potential for human error. revvity.com The GSP® Neonatal Biotinidase assay is an example of a fully automated system that combines an enzymatic reaction with a time-resolved immunofluorescence assay for quantitative determination of biotinidase activity in dried blood spots. revvity.com

Digital Imaging Colorimetry in Biotinidase Activity Assessment

A recent innovation in biotinidase activity assessment is the use of digital imaging colorimetry (DIC). acs.orgnih.gov This method utilizes a smartphone camera or other digital imaging device to capture images of the colored solutions produced in a colorimetric assay, typically in a 96-well microplate. nih.govacs.org The color intensity of the images is then analyzed using specialized software to quantify the concentration of the product, PABA. acs.org

Studies have shown a strong correlation between results obtained by DIC and traditional spectrophotometric methods. acs.org This approach offers a simple, low-cost, and portable alternative for determining biotinidase activity, making it particularly valuable in resource-limited settings. acs.orgnih.gov The method has been successfully applied to serum samples and has demonstrated good reliability. acs.org

Research on Biotinidase Deficiency Diagnostics Utilizing N Biotinyl 4 Aminobenzoic Acid

Newborn Screening Protocols and Efficacy Evaluation

Newborn screening (NBS) for biotinidase deficiency is a critical public health measure that allows for early diagnosis and treatment, thereby preventing severe neurological and cutaneous symptoms. nih.govdle.com.br A widely adopted and effective method for NBS utilizes N-Biotinyl-4-aminobenzoic acid in a colorimetric assay performed on dried blood spots (DBS). researchgate.net

The principle of the assay involves the enzymatic action of biotinidase present in the blood sample. The enzyme cleaves the amide bond of the substrate, this compound, releasing free p-aminobenzoic acid (PABA). nih.govmdpi.com This product is then chemically converted into a purple-colored azo dye. nih.govnih.gov The intensity of the color is observed to determine the enzyme's activity.

Positive Result (Normal Activity): Samples from infants with normal biotinidase activity will produce a distinct purple color. researchgate.net

Negative Result (Deficient Activity): In samples where biotinidase is absent or has very low activity, no significant color change occurs, and the spot remains straw-colored. nih.govresearchgate.net

This qualitative screening method is valued for its simplicity, ease of performance, and low rate of false-positive results. nih.gov While some screening programs have adopted semi-quantitative fluorometric assays using different substrates, the colorimetric method with this compound remains a foundational and reliable technique. nih.govdle.com.br

FeatureDescription
Analyte Biotinidase Enzyme Activity
Sample Type Dried Blood Spot (DBS)
Substrate This compound
Principle Colorimetric detection of p-aminobenzoic acid (PABA) released by biotinidase.
Indicator Development of a purple color indicates enzyme activity.
Efficacy High; allows for early detection and has a low false-positive rate. nih.gov

Confirmatory Diagnostic Methodologies and Precision Analysis

Following a presumptive positive result from a newborn screening test, a confirmatory diagnostic test is required to establish a definitive diagnosis. nih.gov This is typically a quantitative enzymatic assay performed on serum or plasma, which provides a precise measurement of biotinidase activity. nih.govne.gov The assay of choice frequently employs this compound as the substrate. nih.gov

The quantitative procedure follows a similar principle to the screening test but involves spectrophotometric measurement.

A patient's serum sample is incubated with a buffered solution of this compound. nih.gov

Biotinidase in the serum hydrolyzes the substrate, liberating p-aminobenzoic acid (PABA). nih.govnih.gov

The reaction is stopped, and the released PABA is quantified through a multi-step chemical reaction:

PABA undergoes diazotization with sodium nitrite (B80452). nih.gov

Excess nitrite is neutralized using ammonium (B1175870) sulfamate. nih.gov

Finally, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) is added, which reacts with the diazotized PABA to form a stable, mauve-colored azo dye. nih.gov

The absorbance of this colored product is measured with a spectrophotometer, and the value is directly proportional to the biotinidase activity in the sample. nih.gov

This quantitative method is considered the definitive standard for confirming biotinidase deficiency. nih.gov For precise and accurate interpretation, it is recommended that the patient's sample be analyzed alongside a normal, unrelated control sample and samples from the parents. nih.gov

StepReagent/ProcessPurpose
1. Incubation Serum + this compoundEnzymatic release of p-aminobenzoic acid (PABA). nih.gov
2. Diazotization Sodium NitriteConverts PABA to a diazonium salt. nih.gov
3. Neutralization Ammonium SulfamateRemoves excess sodium nitrite. nih.gov
4. Color Development N-(1-naphthyl)ethylenediamine dihydrochlorideForms a measurable colored azo dye. nih.gov
5. Measurement Spectrophotometry (at 546 nm)Quantifies the amount of colored product, reflecting enzyme activity. nih.gov

Differentiation of Biotinidase Deficiency Phenotypes

Biotinidase deficiency is classified into distinct phenotypes based on the level of residual enzyme activity, and the quantitative assay using this compound is essential for this differentiation. nih.govbabydetect.com The precise measurement of enzyme activity in serum allows clinicians to distinguish between profound and partial biotinidase deficiency, which is crucial for patient management. nih.govbabydetect.com

Profound Biotinidase Deficiency: This is diagnosed when an individual has less than 10% of the mean normal serum biotinidase activity. nih.govbabydetect.com Untreated, these individuals are at high risk of developing severe neurological and cutaneous symptoms. nih.gov

Partial Biotinidase Deficiency: This is characterized by having 10% to 30% of the mean normal serum enzyme activity. nih.govbabydetect.com Individuals with partial deficiency may be asymptomatic or may only develop symptoms during times of stress, such as illness. nih.govbabydetect.com

The ability to accurately quantify enzyme activity allows for a clear classification, guiding clinical decisions. All individuals with profound deficiency require lifelong biotin (B1667282) therapy, while the management of partial deficiency may be adjusted based on clinical evaluation. babydetect.com

PhenotypeResidual Biotinidase ActivityClinical Significance
Normal > 30% of mean normal activityAsymptomatic, not affected.
Partial Deficiency 10% - 30% of mean normal activityMay develop symptoms under stress. nih.govbabydetect.com
Profound Deficiency < 10% of mean normal activityHigh risk of severe symptoms if untreated. nih.govnih.gov

Impact of Analytical Interferences on Biotinidase Activity Measurement

Accurate measurement of biotinidase activity using the this compound assay can be affected by several pre-analytical and analytical variables. Recognizing these potential interferences is critical to avoid misdiagnosis.

Pre-analytical Factors:

Sample Integrity: The biotinidase enzyme is sensitive to heat. Exposure of the blood sample to high temperatures or significant delays in shipping can cause the enzyme to denature, leading to artificially low or absent activity and a false-positive result. ne.gov

Blood Transfusion: A newborn who has received a transfusion of whole blood, plasma, or serum may have a transiently normal enzyme level from the donor blood. Therefore, it is essential to collect the newborn screening sample before any transfusion to ensure an accurate result. ne.gov

Analytical Factors:

Lipemia: Severely lipemic (high concentration of fats) serum samples have been reported to cause false-positive results in some biotinidase assays. nih.gov

Substance Interference: The colorimetric detection method relies on a chemical reaction with the released p-aminobenzoic acid, which is a primary aromatic amine. The presence of other primary aromatic amines in the patient's sample, such as sulfonamide antibiotics, could theoretically interfere with the color development step and affect the accuracy of the result. mdpi.com

Interference SourcePotential Effect on AssayReason
Heat Exposure/Shipping Delay False Positive (low activity)Heat denaturation of the biotinidase enzyme. ne.gov
Recent Blood Transfusion False Negative (normal activity)Presence of active enzyme from donor blood. ne.gov
Lipemic Serum False Positive (low activity)Interference with the optical measurement of the assay. nih.gov
Sulfonamide Drugs Potential for Inaccurate ResultChemical structure (primary aromatic amine) may interfere with the colorimetric detection of PABA. mdpi.com

Enzymatic Kinetics and Inhibitory Studies of Biotinidase with N Biotinyl 4 Aminobenzoic Acid Analogues

Elucidation of Enzyme-Substrate Interactions

The interaction between biotinidase and its substrates, such as N-Biotinyl-4-aminobenzoic acid, is a key area of investigation. Biotinidase catalyzes the hydrolysis of the amide bond in biocytin (B1667093) (N-epsilon-biotinyl-L-lysine) and other biotinyl-amides, releasing free biotin (B1667282). nih.gov The use of this compound as a synthetic substrate allows for a colorimetric assay where the release of 4-aminobenzoic acid can be quantified to determine enzyme activity. nih.gov

Studies have demonstrated that the rate of hydrolysis of this compound by biotinidase is dependent on the substrate concentration, a fundamental principle of enzyme kinetics. nih.gov This relationship allows for the determination of key kinetic parameters that characterize the enzyme-substrate interaction. The specificity of biotinidase for its substrates is also a critical aspect of these interactions, and the study of various biotin analogues helps to delineate the structural requirements for substrate binding and catalysis.

Development and Characterization of Biotinidase Inhibitors

The development of specific inhibitors for biotinidase is essential for probing its physiological functions, particularly its role in histone biotinylation, a process involved in gene regulation. nih.govnih.gov To this end, researchers have synthesized and tested a series of biotin analogues for their ability to inhibit human biotinidase. nih.gov

Several of these synthetic analogues have shown significant inhibitory activity against the enzyme. nih.govnih.gov Among the tested compounds, biotinyl-methyl 4-(amidomethyl) benzoate (B1203000) was identified as a particularly potent inhibitor, demonstrating a concentration-dependent inhibition of biotinidase activity. nih.gov The characterization of these inhibitors has been a focus of research, with studies aiming to understand their mechanism of action and specificity.

Compound NamePercentage Inhibition of Biotinidase (at 1 mM)
Biotinyl-methyl 4-(amidomethyl) benzoate80%
Biotinyl anilide26-80%
Biotinyl allylamide26-80%
Biotinyl N-methylanilide26-80%
Biotinyl 2-amido-pyridine26-80%
Biotinyl 4-amidophenylboronic acid26-80%
Biotinyl benzylamide26-80%

Data sourced from multiple studies indicating a range of inhibition for several compounds, with biotinyl-methyl 4-(amidomethyl) benzoate showing the highest reported inhibition at a specific concentration. nih.govnih.gov

Further investigations have confirmed that these biotin analogues act as competitive inhibitors of biotinidase. nih.gov This means they bind to the active site of the enzyme, competing with the natural substrate. Importantly, a key inhibitor, biotinyl-methyl 4-(amidomethyl) benzoate, was shown not to affect biotin transport in human cells, suggesting its specificity for biotin-related enzymatic processes. nih.govnih.gov

Kinetic Parameters and Mechanistic Insights into Biotinidase Inhibition

Detailed enzyme kinetics studies have been conducted to elucidate the mechanism by which this compound analogues inhibit biotinidase. By varying the concentration of the substrate, N-(+)-biotinyl-4-aminobenzoic acid, in the presence and absence of inhibitors, researchers have determined key kinetic parameters. nih.gov

The results of these kinetic analyses are consistent with a competitive inhibition mechanism. nih.gov In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site. This leads to an increase in the apparent Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the Vmax itself remains unchanged.

Lineweaver-Burk plots, a graphical representation of enzyme kinetics, have been used to visualize and confirm the competitive nature of the inhibition by compounds such as biotinyl-methyl 4-(amidomethyl) benzoate. nih.gov

Kinetic ParameterValue
Vmax0.29 ± 0.009 nmol/min⁻¹/mg⁻¹
Km0.04 ± 0.007 mM
Ki0.06 ± 0.01 mM

Kinetic parameters determined for the inhibition of biotinidase by biotinyl-methyl 4-(amidomethyl) benzoate. nih.gov

These kinetic studies provide valuable mechanistic insights into how these synthetic analogues interact with biotinidase. The determination of the inhibition constant (Ki) allows for the quantitative assessment of the inhibitor's potency. The competitive nature of the inhibition suggests that these compounds mimic the natural substrate and bind to the same active site, providing a basis for the rational design of even more potent and specific biotinidase inhibitors in the future.

Advanced Synthetic Methodologies and Derivatization Strategies Involving N Biotinyl 4 Aminobenzoic Acid

Chemical Synthesis Approaches for N-Biotinyl-4-aminobenzoic Acid and Related Analogues

The primary method for synthesizing this compound involves the formation of an amide bond between biotin (B1667282) and 4-aminobenzoic acid (PABA). ontosight.ai This process typically begins with the activation of the carboxylic acid group on the valeric acid side chain of biotin. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activation step makes the carboxyl group susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid.

The reaction is generally carried out in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The addition of 4-aminobenzoic acid to the activated biotin solution, under controlled pH (typically around 7-8) and temperature (25-40°C), leads to the formation of the desired amide linkage. The reaction mixture is usually stirred for an extended period, often overnight, to ensure completion. Following the reaction, the crude product is purified, commonly through recrystallization or chromatographic techniques, to achieve a high level of purity (≥98%). For applications requiring enhanced aqueous solubility, the acid form of the compound can be converted to its sodium salt by treatment with sodium hydroxide. cymitquimica.com

Synthesis Parameter Typical Conditions/Values
Solvent for Activation DMF, DMSO
Coupling Reagents DCC (1.1 eq), NHS (1.1 eq)
Reaction Temperature 25-40°C
Reaction Time 12-24 hours
pH for Coupling 7.0 - 8.0
Purification Method Recrystallization or chromatography
Typical Yield 70-85%

Alternative synthetic strategies, though less common for bulk synthesis, include enzymatic synthesis using biotin ligases and solid-phase synthesis techniques. Solid-phase synthesis can be particularly useful for creating specialized biotinylated derivatives. The synthesis of related analogues often involves modifications to the 4-aminobenzoic acid moiety or the biotin structure itself. For instance, researchers have synthesized analogues by introducing different substituents on the aromatic ring of PABA or by altering the linker between the biotin and the aromatic ring. nih.gov

Incorporation of 4-Aminobenzoic Acid Moieties in Biotinylated Compounds for Research

The incorporation of the 4-aminobenzoic acid (PABA) moiety into biotinylated compounds serves several key purposes in research. The PABA group can enhance the binding affinity and specificity of the biotinylated molecule for certain enzymes. It also provides a versatile chemical handle for further modifications and conjugations.

A significant application of this compound is its use as a substrate in biotinidase assays. sigmaaldrich.comiris-biotech.de Biotinidase is a crucial enzyme for recycling biotin in the body. When this compound is hydrolyzed by biotinidase, it releases biotin and PABA. iris-biotech.decaymanchem.com The released PABA can then be quantified using colorimetric or fluorometric methods, providing a measure of the enzyme's activity. caymanchem.com This is particularly important for the diagnosis of biotinidase deficiency, an inherited metabolic disorder. caymanchem.com

Furthermore, the PABA moiety can be strategically incorporated into more complex biotinylated probes. For example, biotin derivatives containing a p-aminobenzoic acid spacer have been synthesized to increase the distance between the biotin and a chelating agent, which can be important in applications like pretargeted radioimmunotherapy. researchgate.net The rigidity of the PABA spacer can also contribute to a more defined structure of the final conjugate. researchgate.net The versatility of the PABA moiety allows for its integration into various research tools, including those used for protein and nucleic acid labeling, as well as in the development of bioaffinity probes for techniques like MALDI mass spectrometry. ontosight.aiucdavis.edu

Preparation of Labeled this compound Derivatives for Specific Research Probes

The synthesis of labeled this compound derivatives is crucial for creating specific probes for a wide range of research applications. thermofisher.com These probes often incorporate reporter molecules such as fluorescent dyes, radioactive isotopes, or other functionalities that allow for detection and quantification.

Labeling can be achieved by modifying either the biotin or the 4-aminobenzoic acid portion of the molecule. For instance, the aromatic ring of the PABA moiety can be a site for introducing various labels. The amino group of PABA, if not involved in the amide linkage with biotin, or other positions on the ring can be functionalized.

One common strategy involves the use of cleavable linkers between the biotin and the label. nih.gov This allows for the release of the labeled biomolecule after it has been captured via the strong biotin-avidin interaction, which can be beneficial in applications like affinity purification and mass spectrometry. nih.gov Examples of cleavable linkers include diazobenzene motifs, which can be cleaved by sodium dithionite, and acid-labile or photocleavable linkers. nih.gov

The synthesis of these labeled probes often involves multi-step chemical reactions. For example, a cleavable biotin probe was synthesized by first reacting 4-aminobenzoic acid with 3-azidopropylamine to introduce an azide (B81097) handle, which can then be used for "click" chemistry reactions to attach a label. nih.gov The resulting compound was then coupled with an activated biotin derivative. nih.gov Similarly, isotopically labeled versions of these probes can be prepared for use in quantitative studies. The ability to create a diverse array of labeled this compound derivatives significantly expands their utility as research tools in molecular and cellular biology. thermofisher.com

N Biotinyl 4 Aminobenzoic Acid in Molecular Recognition Systems and Biosensor Development

Molecular Imprinting Polymer (MIP) Technologies for Biotinyl Moiety Recognition

Molecular Imprinting is a technique used to create synthetic polymers (MIPs) with tailor-made recognition sites for a specific target molecule, or "template." researchgate.net In the context of recognizing the biotinyl moiety, N-Biotinyl-4-aminobenzoic acid or biotin (B1667282) itself can be used as a template molecule around which functional monomers are polymerized. 4-aminobenzoic acid (4-ABA) often serves as a key functional monomer due to its ability to form stable, hydrogen-bonded complexes with the biotin template during the pre-polymerization stage. researchgate.netresearchgate.netnih.gov

The process involves the electrochemical copolymerization of monomers, such as 4-ABA and a cross-linker like aniline (B41778) or pyrrole, in the presence of the biotin template. researchgate.netacs.org This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the biotinyl group. After polymerization, the template is removed, leaving behind specific recognition sites. These MIP-based systems can distinguish between the target analyte and structurally similar molecules. researchgate.net

Research has demonstrated the creation of MIP nanowires on gold-coated quartz transducers for the selective recognition of biotinylated targets. researchgate.net Density functional theory (DFT) studies have confirmed the formation of a stable hydrogen-bonded complex between biotin and 4-ABA, which is critical for successful imprinting. researchgate.netresearchgate.net These MIP sensors have shown significant selectivity and sensitivity. For instance, an MIP sensor for biotin methyl ester achieved a detection limit of 50 nM. researchgate.net

Table 1: Performance of MIP-based Sensors for Biotinyl Moiety Recognition

Sensor Platform Target Analyte Functional Monomer(s) Key Findings Detection Limit
Electropolymerized Film on Au/Quartz Transducer Biotin methyl ester 4-aminobenzoic acid, Aniline Selective binding to imprinted structures was over 10-fold higher than non-imprinted counterparts. researchgate.net 50 nM researchgate.net
Electrosynthesized Polymer Films on Au-Quartz Resonators Biotinylated targets 4-aminobenzoic acid, Pyrrole Porosity of the MIP film, modulated by using non-ionic deep eutectic solvents (ni-DESs), enhanced permeability and sensor performance. acs.org Not Specified

Quartz Crystal Microbalance (QCM) Biosensor Platforms for Biotin Detection

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technology capable of detecting mass changes on the nanogram scale. mdpi.com It functions by measuring shifts in the resonance frequency of a quartz crystal, which correspond directly to the mass adsorbed onto or desorbed from its surface. nih.govmdpi.com This label-free detection method is well-suited for a variety of biosensing applications, including immunosensors and molecular interaction studies. mdpi.com

In the context of biotin detection, QCM platforms are often functionalized with molecules that have a high affinity for biotin. One common strategy involves immobilizing avidin (B1170675) or streptavidin on the gold electrode of the QCM chip. When a sample containing biotin is introduced, the biotin binds to the immobilized avidin, causing an increase in mass and a corresponding decrease in the crystal's resonance frequency.

Another approach combines QCM with MIP technology. researchgate.netacs.org An MIP film engineered for biotin recognition can be synthesized directly onto the QCM electrode. The selective binding of biotin or biotinylated molecules into the imprinted cavities of the polymer results in a measurable frequency shift. researchgate.net For example, piezoelectric microgravimetry under flow injection analysis (FIA) conditions has been used to measure the selective binding of biotin methyl ester to MIP-coated QCM sensors. researchgate.net

A different QCM biosensor design for biotin utilizes a competitive binding assay. In one such system, a biotin analogue, 2-[(4-hydroxyphenyl)azo]benzoic acid (HABA), is immobilized on the crystal surface and forms a metastable complex with avidin. nih.gov When the sensor is exposed to a sample containing free biotin, the avidin is released from the HABA on the surface to form a more stable complex with the biotin in the solution. nih.gov This desorption of avidin leads to a frequency change that is proportional to the concentration of biotin in the sample, with a reported detection range of 0.017–1.67 µg/mL. nih.gov

Table 2: QCM-based Biosensor Platforms for Biotin

Sensor Design Principle Receptor Layer Analyte Measurement Principle Detection Range/Limit
Competitive Displacement Assay Immobilized HABA-Avidin Complex Biotin Desorption of avidin upon binding to free biotin in solution. nih.gov 0.017-1.67 µg/mL nih.gov
Molecularly Imprinted Polymer MIP film with biotin recognition sites Biotin methyl ester Mass change upon selective binding of analyte to imprinted cavities. researchgate.net 50 nM researchgate.net
Affinity Binding Immobilized Avidin/Streptavidin Biotin Mass change upon direct binding of analyte to receptor layer. Varies by system

Electrochemical Strategies for Surface Modification and Sensing

Electrochemical methods offer a versatile and powerful means for modifying electrode surfaces and for detecting binding events. The use of this compound and its constituent parts is central to several of these strategies, particularly in the fabrication of immunosensors and other affinity-based biosensors. mdpi.comrsc.org

A prominent strategy involves the electrografting of diazonium salts. The diazonium salt of 4-aminobenzoic acid can be electrochemically reduced at an electrode surface, such as glassy carbon or gold. mdpi.comrsc.org This process results in the covalent attachment of a 4-carboxyphenyl monolayer to the electrode. rsc.orgresearchgate.net The terminal carboxylic acid groups provide reactive sites for the covalent immobilization of biorecognition molecules, such as antibodies or nucleic acid probes, typically through carbodiimide (B86325) (EDC/NHS) chemistry. mdpi.comrsc.org This stable, covalent linkage is crucial for creating robust and reusable biosensors. mdpi.com For example, an electrochemical immunosensor for peptide YY was developed by grafting the diazonium salt of 4-ABA onto a reduced graphene oxide-modified electrode, achieving a very low detection limit of 0.01 pg/mL. rsc.org

Electropolymerization is another key electrochemical strategy. As discussed in the MIP section, monomers like 4-aminobenzoic acid can be electropolymerized on an electrode surface to form a conductive polymer film. researchgate.netresearchgate.net This process can be performed in the presence of a template molecule to create an imprinted sensor. researchgate.net The sensing mechanism in these devices often relies on monitoring changes in the electrochemical properties of the polymer film upon analyte binding. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are used to characterize the modified surface and to transduce the binding event into a measurable electrical signal. researchgate.netresearchgate.net For instance, the binding of an analyte to an MIP-modified electrode can alter the flow of a redox probe (like hexacyanoferrate) to the electrode surface, resulting in a change in the DPV peak current that correlates with the analyte concentration. researchgate.net

Table 3: Electrochemical Surface Modification and Sensing Applications

Technique Surface Modification Agent Application Detection Principle
Electrografting Reduced Graphene Oxide-Modified Glassy Carbon Electrode Diazonium salt of 4-aminobenzoic acid Immunosensor for Peptide YY. rsc.org Differential Pulse Voltammetry (DPV) of an enzymatic product. rsc.org
Electrografting Screen-Printed Carbon Electrodes (SPCEs) Diazonium salt of 4-aminobenzoic acid Immobilization of antibodies or aptamers for various immuno- and aptasensors. mdpi.com Various electrochemical techniques (e.g., DPV, EIS). mdpi.com
Electropolymerization Glassy Carbon Electrode para-aminobenzoic acid (pABA) Molecularly imprinted sensor for melamine. researchgate.net DPV monitoring changes in the redox peak current of a hexacyanoferrate probe. researchgate.net
Electrochemical Oxidation Glassy Carbon Electrode 4-aminobenzoic acid Covalent attachment of a 4-carboxylphenylamine monolayer for surface functionalization. researchgate.net Characterized by CV and EIS. researchgate.net

Role of N Biotinyl 4 Aminobenzoic Acid and Its Structural Components in Bioconjugation Chemistry

Design and Application of Cleavable Biotin (B1667282) Probes for Biomolecule Labeling

The robust interaction between biotin and avidin (B1170675)/streptavidin, while advantageous for capturing biomolecules, presents a challenge when subsequent release and analysis of the captured molecule are desired. nih.gov To address this, cleavable biotin probes have been developed. These probes incorporate a cleavable linker between the biotin tag and the reactive group that attaches to the target biomolecule. This design allows for the selective release of the labeled biomolecule under specific conditions, leaving the biotin tag attached to the affinity matrix. nih.govcaltech.edu

Cleavable biotin probes are often designed with five key components: a reactive handle for attaching to the biomolecule, a spacer, a cleavable moiety, another spacer, and the biotin tag itself. nih.gov Various cleavage strategies have been employed, including the use of linkers that are sensitive to acid, reducing agents, or light. nih.govacs.org For instance, probes have been designed to be cleaved by reagents such as 50 mM sodium dithionite, 2% 2-mercaptoethanol, 10% formic acid, 95% trifluoroacetic acid, or by irradiation at 365 nm. nih.govacs.org

A notable example is a probe designed around an acid-sensitive dialkoxydiphenylsilane (DADPS) motif. nih.govacs.org This particular probe can be cleaved under mild conditions (10% formic acid for 30 minutes) and leaves a small residual mass tag (143 Da) on the labeled protein, which is advantageous for subsequent mass spectrometry analysis. caltech.eduacs.orgresearchgate.net The selection of the cleavable linker and the conditions for cleavage are critical to ensure the integrity of the released biomolecule and the efficiency of the recovery process. nih.gov

Strategic Use of Biotin-4-aminobenzoic Acid as a Linker Component in Multi-functional Constructs

The structural components of N-biotinyl-4-aminobenzoic acid, namely the biotin core, a flexible pentanoyl linker, and the para-aminobenzoic acid (PABA) moiety, contribute to its utility as a linker in creating multi-functional constructs. The PABA portion provides a versatile attachment point for further chemical modifications, allowing for the creation of more complex probes. researchgate.net The pentanoyl chain offers spatial separation between the biotin and the conjugated molecule, which can be crucial for maintaining the biological activity of the labeled molecule and ensuring efficient binding of biotin to streptavidin or avidin.

The amino group on the PABA ring can participate in various chemical reactions, such as nucleophilic substitution, enabling the linkage of different functional groups. This adaptability allows for the design of biotinylation reagents with specific functionalities, such as those reactive towards amines, sulfhydryls, or carboxyls. broadpharm.com For example, biotin can be linked to a picolyl azide (B81097) group through a cleavable dialkoxydiphenylsilane (DADPS) linker and a PEG spacer, creating a probe suitable for "click chemistry" applications. sussex-research.com

General Principles of Biotin-Streptavidin/Avidin Interactions in Targeted Research

The interaction between biotin and streptavidin or avidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govthermofisher.comaatbio.comwikipedia.orgencyclopedia.pub This high affinity and specificity form the basis of numerous applications in biological research and diagnostics. bosterbio.comsouthernbiotech.comnih.gov

Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, meaning they each have four binding sites for biotin. thermofisher.comwikipedia.orgbosterbio.comsouthernbiotech.com This multivalency is a key advantage, as it allows for signal amplification in detection assays. thermofisher.comsouthernbiotech.com For example, an antibody labeled with multiple biotin molecules can bind to a streptavidin molecule that is itself conjugated to a reporter enzyme or fluorophore, leading to a stronger signal. southernbiotech.com

The biotin-streptavidin/avidin bond is highly stable and resistant to changes in pH, temperature, organic solvents, and other denaturing agents. thermofisher.combosterbio.comexcedr.com This robustness makes the system suitable for a wide array of techniques, including:

Enzyme-Linked Immunosorbent Assay (ELISA) thermofisher.combosterbio.com

Immunohistochemistry (IHC) thermofisher.combosterbio.com

Western Blotting southernbiotech.comexcedr.com

Flow Cytometry southernbiotech.com

Affinity Purification bosterbio.comsouthernbiotech.com

While the strength of the interaction is a major benefit, it can also be a drawback when recovery of the biotinylated molecule is necessary. nih.govexcedr.com Harsh conditions are often required to break the bond, which can denature the protein of interest. excedr.com This has led to the development of cleavable linkers, as discussed previously, and also to the use of desthiobiotin, a biotin analog with a lower binding affinity that allows for gentler elution. broadpharm.com

Table of Chemical Properties of this compound

Property Value Source
IUPAC Name 4-[5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
Molecular Formula C₁₇H₂₁N₃O₄S sigmaaldrich.comalfa-chemistry.comiris-biotech.de
Molecular Weight 363.43 g/mol sigmaaldrich.comalfa-chemistry.comiris-biotech.de
Appearance White to light yellow powder sigmaaldrich.com
Melting Point 295-297 °C sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comiris-biotech.de

Emerging Research Frontiers and Translational Implications

Integration with Novel Analytical Platforms in Biochemical Research

The functional characteristics of N-Biotinyl-4-aminobenzoic acid make it an invaluable component in the development and enhancement of modern analytical systems. Its primary role as an enzymatic substrate is being leveraged in increasingly sensitive and high-throughput platforms, while its biotin (B1667282) moiety is fundamental to powerful affinity-based separation and detection techniques.

Research has demonstrated the compound's use in several advanced analytical contexts:

Advanced Enzymatic Assays: The compound, also referred to as Biotinyl-4-aminobenzoic acid (B-PABA), is a key substrate for the enzyme biotinidase. sigmaaldrich.comscientificlabs.co.uk Upon enzymatic action, the amide bond is cleaved, releasing 4-aminobenzoic acid (PABA). nih.gov This product can be quantified through various methods, including colorimetric and fluorimetric detection, forming the basis of many biotinidase activity assays. caymanchem.com Novel assay developments focus on increasing sensitivity and adapting the methodology for different sample types, such as dried blood spots. caymanchem.comresearchgate.net

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used for the precise quantification of the PABA released during biotinidase assays, offering a reliable method for diagnosing biotinidase deficiency. sigmaaldrich.comresearchgate.netresearchgate.net These techniques provide high specificity and are used to confirm results from initial screening tests. researchgate.net

Biosensor Development: this compound, or its constituent parts, plays a role in the fabrication of novel biosensors. For instance, a stable complex between biotin and 4-aminobenzoic acid has been used as a template to create nanostructured molecularly imprinted polymers. mdpi.com These polymers, when integrated into piezoelectric biosensors, show high selectivity for biotinylated molecules, demonstrating a potential pathway for creating new sensing devices for a variety of biological targets. mdpi.com Furthermore, the biotin-streptavidin interaction is a well-established strategy for immobilizing biorecognition elements, such as antibodies or aptamers, onto sensor surfaces in various electrochemical immunosensor designs. mdpi.com

Table 1: Integration of this compound with Analytical Platforms

Analytical Platform Role of this compound Application in Biochemical Research Key Findings
Colorimetric/Fluorimetric Assays Enzymatic Substrate Quantification of biotinidase activity in serum and dried blood spots. nih.govmdpi.com The compound is cleaved to release PABA, which is diazotized to form a purple compound for easy spectrophotometric measurement. nih.govresearchgate.net
HPLC & LC-MS Substrate for Analyte Generation High-precision quantitative analysis of biotinidase activity. researchgate.netresearchgate.net Enables rapid and reliable diagnosis by quantifying the PABA product from dried blood spot samples. caymanchem.comresearchgate.net
Piezoelectric Biosensors Template Molecule Component Development of molecularly imprinted polymers for selective analyte detection. mdpi.com Creates selective binding sites for biotinylated targets, with detection limits in the nanomolar range. mdpi.com

| Electrochemical Immunosensors | Biotinylating Agent (via biotin moiety) | Immobilization of probes (antibodies, aptamers) for detecting specific antigens or biomarkers. mdpi.com | The strong biotin-streptavidin linkage provides a stable and reliable method for constructing sensitive diagnostic sensors. mdpi.com |

Potential for Advanced Diagnostic and Research Tools

The translational potential of this compound is most evident in its application to the development of sophisticated tools for clinical diagnostics and life sciences research. Its utility spans from widespread newborn screening programs to specialized laboratory techniques.

Newborn Screening for Biotinidase Deficiency: The most prominent diagnostic application is in screening newborns for biotinidase deficiency, an inherited metabolic disorder. Assays using this compound as a substrate are a global standard. nih.govmdpi.com In these tests, a lack of enzymatic activity in a dried blood or serum sample fails to produce the quantifiable PABA product, indicating a deficiency and allowing for early intervention. nih.gov The simplicity and reliability of this colorimetric assay have made it suitable for large-scale, cost-effective screening programs. researchgate.net

Affinity Chromatography and Pull-Down Assays: The biotin group within the molecule provides a powerful handle for affinity-based purification. The extremely high affinity between biotin and proteins like avidin (B1170675) and streptavidin is one of the strongest non-covalent interactions known in nature. This principle is the foundation of affinity chromatography, where a biotinylated molecule can be used to capture its binding partners from a complex mixture. Research has explored the synthesis of cleavable linkers that incorporate biotin, allowing for the capture and subsequent gentle release of target proteins for further analysis. rsc.orgresearchgate.net

Immunoassay Development: The biotin-streptavidin system is a cornerstone of modern immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay). Biotinylating detection antibodies or other probes with derivatives of biotin allows for highly sensitive signal amplification. This compound can be used to introduce this functionality to various molecules. For example, competitive immunoassays have been designed using biotinylated hormones that compete with native hormones for antibody binding sites, with the signal generated via an enzyme-labeled streptavidin conjugate. mdpi.com

Table 2: Applications of this compound in Diagnostic and Research Tools

Tool/Technique Function of this compound Purpose
Newborn Screening Assay Enzymatic Substrate Early diagnosis of biotinidase deficiency. nih.gov
Affinity Chromatography Affinity Tag (via biotin moiety) Isolation and purification of specific proteins or biomolecules from complex mixtures. rsc.orgresearchgate.net
Immunoassays (e.g., ELISA) Biotinylating Reagent Signal amplification and detection of target analytes. mdpi.com

| Enzyme Inhibition Studies | Substrate / Competitive Inhibitor | Investigating the kinetics and regulation of biotinidase activity. |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-aminobenzoic acid (PABA)
Biotin
Streptavidin
Avidin
N-1-naphthylethylenediamine

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N-Biotinyl-4-aminobenzoic acid?

  • Answer : Synthesis typically involves coupling biotin with 4-aminobenzoic acid (4-ABA) via carbodiimide-mediated amide bond formation. Characterization requires:

  • Mass Spectrometry (MS) : Confirm molecular weight using exact mass values (e.g., 363.1253 ± 0.001 Da) and isotopic patterns .
  • Nuclear Magnetic Resonance (NMR) : Verify structural integrity by analyzing peaks for biotin’s thiolane ring (δ 1.3–3.0 ppm) and 4-ABA’s aromatic protons (δ 7.5–8.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity using reversed-phase C18 columns with UV detection at 254 nm .

Q. How can researchers detect and quantify this compound in biological matrices?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters:

  • Ionization : Electrospray ionization (ESI) in positive mode, targeting the [M+H]⁺ ion at m/z 364.13.
  • Fragmentation : Monitor characteristic fragments, such as biotin’s tetrahydrothiophene ring (m/z 227.08) and 4-ABA (m/z 138.06) .
  • Calibration : Prepare standards in relevant biological fluids (e.g., serum) to account for matrix effects .

Advanced Research Questions

Q. How does this compound interact with biotinidase, and what experimental designs can elucidate its enzymatic kinetics?

  • Answer : As a substrate for biotinidase, the compound undergoes cleavage to release biotin and 4-ABA. To study kinetics:

  • Enzyme Assay : Monitor hydrolysis rates using UV-Vis spectroscopy (λ = 280 nm for 4-ABA release) or fluorometric detection of biotin-fluorescent conjugates.
  • Kinetic Parameters : Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate concentrations (1–100 µM) .
  • Inhibition Studies : Co-incubate with biotinidase inhibitors (e.g., biocytin) to assess competitive binding .

Q. What strategies resolve contradictions in reported adrenergic activity data for this compound?

  • Answer : Discrepancies may arise from assay conditions or metabolite interference. Mitigate by:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dihydroalprenolol) in competitive binding studies with adrenergic receptor membranes .
  • Metabolite Profiling : Perform LC-MS/MS to rule out degradation products (e.g., free biotin) during activity assays .
  • Structural Analysis : Apply X-ray crystallography or hydrogen-bonding pattern analysis (graph set notation) to confirm interactions with adrenergic receptors .

Q. How can researchers optimize this compound for targeted drug delivery systems?

  • Answer : Leverage its biotin moiety for avidin-biotin conjugation:

  • Biotin-Avidin Complexation : Functionalize nanoparticles or liposomes with streptavidin, then conjugate with this compound via biotin’s high-affinity binding (Kd ≈ 10⁻¹⁵ M).
  • In Vivo Tracking : Label the compound with ¹⁸F or ⁶⁴Cu isotopes for positron emission tomography (PET) imaging of biodistribution .

Data Contradiction and Validation

Q. Why do exact mass values for this compound vary across databases (e.g., 363.1365 vs. 363.1253)?

  • Answer : Variations arise from isotopic resolution limits or calibration drift in mass spectrometers. To validate:

  • Internal Calibration : Use lock-mass compounds (e.g., fluorinated analogs) during MS analysis.
  • Cross-Platform Comparison : Run parallel analyses on Q-TOF and Orbitrap instruments to confirm consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.